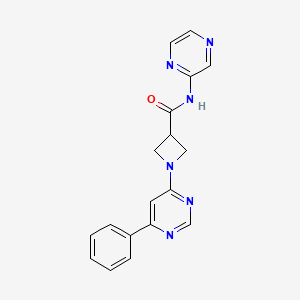

1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate pyrimidine and pyrazine derivatives. The synthesis typically involves:

- Formation of the azetidine ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of substituents : The phenyl and pyrazinyl groups are introduced via nucleophilic substitution reactions on activated halides or other electrophilic precursors.

Antitubercular Activity

Research indicates that derivatives similar to this compound exhibit significant antitubercular activity. In a study evaluating various compounds against Mycobacterium tuberculosis H37Ra, several derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Non-toxic |

| 6e | 2.18 | 40.32 | Non-toxic |

| 6h | 1.75 | 4.00 | Non-toxic |

These findings suggest that the compound may serve as a lead structure for developing new antitubercular agents.

The mechanism by which these compounds exert their biological effects often involves interactions with specific targets within bacterial cells. For instance, docking studies have shown that these compounds can effectively bind to target proteins in Mycobacterium tuberculosis, disrupting essential cellular processes .

Anti-inflammatory Activity

In addition to antitubercular properties, related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests a broader therapeutic potential for compounds in this class, particularly in conditions characterized by chronic inflammation.

Case Studies

In a notable case study, researchers synthesized a series of pyrazole derivatives that included structural analogs of this compound. These derivatives were evaluated for their ability to inhibit HDAC6, an enzyme implicated in various inflammatory diseases . The most effective compound exhibited an IC50 value of 0.5 nM for necroptosis inhibition, highlighting the potential for these compounds in treating acute liver injury and other inflammatory conditions.

Properties

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-pyrazin-2-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(23-16-9-19-6-7-20-16)14-10-24(11-14)17-8-15(21-12-22-17)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEOKEFNMXJIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.